Bienvenue dans la boutique en ligne BenchChem!

3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

This 3‑pyridyl regioisomer delivers a meta‑oriented hydrogen‑bond‑acceptor geometry essential for kinase hinge‑binding motifs. The C4 aryl bromide enables selective Pd‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig) that is inaccessible with bromomethyl analogues, which undergo SN2 displacement. With zero HBD, XLogP3=3.2 and TPSA=30.7 Ų, it occupies favourable CNS drug‑like space. Ideal for PROTAC degrader design, fragment‑based screening, and structure‑specific annulation to pyrazolo[1,5‑a]pyridine scaffolds. Specify CAS 2098044‑34‑7 to avoid regioisomeric or functional‑group substitutions.

Molecular Formula C13H16BrN3
Molecular Weight 294.19 g/mol
CAS No. 2098044-34-7
Cat. No. B1483579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
CAS2098044-34-7
Molecular FormulaC13H16BrN3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C)C)C2=CN=CC=C2)Br
InChIInChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3
InChIKeyADVJDFILJYDMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098044-34-7): Sourcing & Differentiation Guide


3-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098044-34-7) is a disubstituted pyrazole-pyridine heterocycle with molecular formula C₁₃H₁₆BrN₃ and molecular weight 294.19 g/mol [1]. The compound features a 4-bromo-5-methylpyrazole core N-substituted with an isobutyl group and linked at the 3-position to a pyridine ring, yielding a computed XLogP3 of 3.2, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 30.7 Ų [1]. Structurally, it belongs to a family of regioisomeric (2-, 3-, and 4-pyridyl) and functionally substituted (bromo vs. bromomethyl) analogs that are used as synthetic building blocks, yet their physicochemical and reactivity profiles differ in ways that directly impact downstream synthetic strategy and procurement decisions.

Why Generic Pyrazole-Pyridine Substitution Is Not Viable for 3-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine


Generic substitution among pyrazole-pyridine building blocks is precluded by regioisomeric, positional, and functional-group variations that alter molecular recognition, reactivity, and physicochemical properties. The 3-pyridyl attachment in the target compound positions the pyridine nitrogen meta to the pyrazole linkage, conferring a distinct hydrogen-bond-acceptor geometry compared to the 2-pyridyl isomer (ortho) or the 4-pyridyl isomer (para) [1]. Furthermore, the bromine atom at the pyrazole 4-position enables site-selective cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is not accessible with the bromomethyl analogs (e.g., CAS 2097963-83-0), where the electrophilic center is a benzylic bromide that undergoes nucleophilic displacement instead . These differences create non-interchangeable synthetic handles that directly dictate the feasible reaction pathways, downstream product scope, and intellectual property position of any derived library.

Quantitative Differentiation Evidence: 3-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine vs. Closest Analogs


3-Pyridyl vs. 2-Pyridyl Regioisomer: Computed Lipophilicity and Topological Polar Surface Area Comparison

The 3-pyridyl isomer (target) exhibits a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 30.7 Ų [1]. The 2-pyridyl isomer (2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine) is predicted to have a lower TPSA and a different hydrogen-bond-acceptor orientation owing to the ortho-nitrogen placement, which can alter passive permeability, solubility, and target-binding geometry . While direct experimental logP and TPSA data for the 2-pyridyl isomer are not available in curated databases, the constitutional difference in heteroatom position is structurally immutable and establishes the two regioisomers as non-equivalent starting points for lead optimization.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

4-Bromo vs. 4-Bromomethyl Functional Handle: Divergent Reactivity and Synthetic Utility

The target compound carries a bromine atom directly attached to the pyrazole C4 position (C-Br bond), enabling transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) [1]. In contrast, the closely related 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine (CAS 2097963-83-0) contains a bromomethyl substituent (C-CH₂-Br) that is primed for nucleophilic substitution (Sₙ2) or elimination rather than cross-coupling . The C-Br bond dissociation energy (aryl-Br ≈ 80 kcal/mol) vs. the C-Br bond in benzyl bromide (≈ 55 kcal/mol) further distinguishes their thermal stability and reaction conditions [2]. This functional-group divergence means the two compounds lead to structurally and functionally non-overlapping derivative libraries.

Organic Synthesis Cross-Coupling Building Blocks

Hydrogen Bond Acceptor Count: 3-Pyridyl Target vs. Trifluoromethyl Analog

The target compound possesses two hydrogen bond acceptors (HBA = 2): the pyridine nitrogen and the pyrazole N2 nitrogen [1]. A structurally related analog, 4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2092516-13-5), replaces the pyridyl ring with a trifluoromethyl group, reducing the HBA count to approximately 1 (fluorines are weak HBA) and substantially altering electron density distribution, metabolic stability, and lipophilicity (predicted XLogP increase of 0.5–1.0 units) . The difference in HBA count and polar surface area (TPSA ≈ 30.7 Ų for the target; estimated < 15 Ų for the CF₃ analog) directly impacts compliance with ADME guidelines such as Lipinski's Rule of Five and Veber's rules [2].

Medicinal Chemistry ADME Prediction Physicochemical Descriptors

Optimal Application Scenarios for 3-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine Based on Evidence


Diversification of Pyrazole-Focused Fragment Libraries via Regioselective Cross-Coupling

The aryl bromide at the pyrazole C4 position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Procurement of this specific compound enables systematic exploration of C4-substituted pyrazole-pyridine series in fragment-based drug discovery, where the 3-pyridyl orientation offers a defined hydrogen-bond-acceptor geometry that differs from 2-pyridyl or 4-pyridyl regioisomers [1]. The computed TPSA of 30.7 Ų and XLogP3 of 3.2 place this fragment within favorable property space for CNS or oral drug programs [1].

Structure-Activity Relationship (SAR) Studies Targeting Kinase or GPCR Hinge-Binding Motifs

The 3-pyridyl nitrogen, positioned meta to the pyrazole linkage, mimics the hinge-binding motif of ATP-competitive kinase inhibitors. The compound serves as a scaffold for SAR exploration, where the bromine atom can be replaced iteratively to probe steric and electronic effects. Unlike the bromomethyl analog, which reacts via Sₙ2 pathways, the aryl-Br bond withstands a broader range of reaction conditions, facilitating parallel library synthesis .

Building Block for PROTAC and Bifunctional Degrader Linker Attachment

The combination of an aryl bromide for cross-coupling and a 3-pyridyl group for ternary complex stabilization makes this compound a strategic choice for PROTAC degrader design. The pyridine can engage E3 ligase handles through π-stacking or hydrogen bonding, while the isobutyl group modulates lipophilicity. The absence of hydrogen bond donors (HBD = 0) minimizes metabolic glucuronidation potential, a feature that distinguishes it from amino-substituted analogs [1].

Synthesis of Pyrazolo[1,5-a]pyridine Fused Heterocycles via Intramolecular Cyclization

The proximity of the pyridine nitrogen to the pyrazole ring enables acid- or metal-catalyzed cyclization to form pyrazolo[1,5-a]pyridine scaffolds. The target regioisomer (3-pyridyl) is required for this annulation, as the 2-pyridyl and 4-pyridyl isomers yield different ring-fusion topologies. The bromine substituent remains intact during cyclization, providing an additional diversification point post-annulation [1].

Quote Request

Request a Quote for 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.